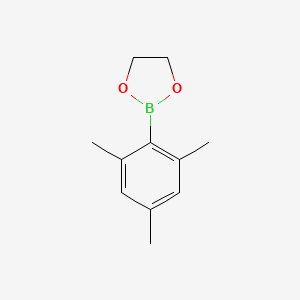

2-Mesityl-1,3,2-dioxaborolane

Description

Properties

CAS No. |

214360-89-1 |

|---|---|

Molecular Formula |

C11H15BO2 |

Molecular Weight |

190.05 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C11H15BO2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3 |

InChI Key |

OJOJHMBTQRIMQJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)C2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Mesityl-1,3,2-dioxaborolane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mesityl-1,3,2-dioxaborolane, more formally known as 4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane, is a key organoboron compound widely utilized in modern organic synthesis. Its significance lies in its role as a stable, versatile, and efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The bulky mesityl group offers unique steric and electronic properties that can influence reaction outcomes, making it a valuable tool for the construction of complex molecular architectures in drug discovery and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and a detailed protocol for its application in a Suzuki-Miyaura coupling reaction.

Chemical Structure and Properties

The chemical structure of 2-Mesityl-1,3,2-dioxaborolane consists of a mesityl (2,4,6-trimethylphenyl) group attached to a 1,3,2-dioxaborolane ring, which is substituted with four methyl groups at the 4 and 5 positions. This pinacol ester of mesitylboronic acid provides enhanced stability compared to the free boronic acid, making it easier to handle and store.

Chemical Structure:

Chemical Structure of 2-Mesityl-1,3,2-dioxaborolane

Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane | [1] |

| Synonyms | 2-Mesityl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Mesitylboronic acid pinacol ester | [2] |

| CAS Number | 171364-84-4 | [1] |

| Molecular Formula | C15H23BO2 | [1] |

| Molecular Weight | 246.15 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 52.0 to 56.0 °C | |

| Boiling Point | No data available | |

| Solubility | Soluble in many organic solvents such as THF, dioxane, and toluene. |

Synthesis of 2-Mesityl-1,3,2-dioxaborolane

The synthesis of 2-Mesityl-1,3,2-dioxaborolane is typically achieved through a two-step process starting from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide). The first step involves the formation of the Grignard reagent, followed by reaction with a trialkyl borate and subsequent esterification with pinacol.

Reaction Scheme:

Sources

A Comprehensive Technical Guide to 2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane, the ethylene glycol ester of mesitylboronic acid. We will delve into its synthesis, key properties, and critical applications, particularly within the realm of organic synthesis and drug discovery. While a specific CAS number for this compound is not consistently available in major chemical databases, its synthesis and utility are well-documented in scientific literature. For the purpose of this guide, we will refer to it by its systematic name and as mesitylboronic acid ethylene glycol ester.

Introduction: The Strategic Advantage of Boronic Esters

Boronic acids have become indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the inherent propensity of boronic acids to undergo protodeboronation and form boroxines can present challenges in certain synthetic contexts. The protection of the boronic acid moiety as an ester, such as the ethylene glycol ester, offers a robust solution to enhance stability, improve solubility in organic solvents, and allow for more controlled reactivity.

Mesitylboronic acid ethylene glycol ester, with its sterically hindered mesityl group, offers unique reactivity profiles in cross-coupling reactions, making it a valuable reagent for the synthesis of complex molecular architectures.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of mesitylboronic acid ethylene glycol ester is presented in the table below.

| Property | Value | Reference |

| Systematic Name | 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane | [2] |

| Synonyms | Mesitylboronic acid ethylene glycol ester, 2-mesityl-1,3,2-dioxaborolane | [2] |

| CAS Number | Not available | [2] |

| Molecular Formula | C₁₁H₁₅BO₂ | [2] |

| Molecular Weight | 190.05 g/mol | [2] |

| Melting Point | 108-109 °C | [2] |

Synthesis and Experimental Protocol

The synthesis of mesitylboronic acid ethylene glycol ester is typically achieved through the condensation reaction between mesitylboronic acid and ethylene glycol. This straightforward and efficient procedure is a cornerstone for accessing this versatile reagent.

Synthetic Pathway

Caption: Synthetic route to 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the synthesis of boronic esters.[2]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine mesitylboronic acid (1 equivalent) and ethylene glycol (1.1 equivalents) in a suitable solvent such as toluene.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane.

The Role in Suzuki-Miyaura Cross-Coupling Reactions

Mesitylboronic acid ethylene glycol ester is a highly effective coupling partner in Suzuki-Miyaura reactions, which are fundamental for the formation of carbon-carbon bonds.[1] The use of the boronic ester offers several advantages over the free boronic acid, including enhanced stability and, in some cases, improved reaction kinetics.[3]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations and the Role of the Ester

The transmetalation step is a critical part of the catalytic cycle. The boronic ester, in the presence of a base, forms a tetracoordinate boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center.[4] The ethylene glycol protecting group can influence the rate and efficiency of this process. Research has shown that ethylene glycol arylboronate esters can exhibit enhanced rates of organic group transfer to palladium compared to their corresponding boronic acids.[3]

Applications in Drug Discovery and Materials Science

The utility of mesitylboronic acid ethylene glycol ester and related boronic esters extends into the realms of drug discovery and advanced materials development.

Drug Discovery

Boron-containing compounds have gained significant attention in medicinal chemistry, with several boronic acid-based drugs approved for clinical use.[5][6] Boronic acids and their esters can act as enzyme inhibitors or as versatile building blocks for the synthesis of complex drug candidates.[7] The mesityl group can provide steric bulk that can be crucial for achieving selectivity in targeting specific biological pathways. The use of the ethylene glycol ester facilitates the incorporation of the mesitylboron moiety into potential therapeutic agents through robust and high-yielding Suzuki-Miyaura couplings.

Materials Science

Boronic esters are also valuable precursors in the synthesis of organic electronic materials. For instance, derivatives of 2,4,6-trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, which contains a similar structural motif, are used to synthesize hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells.[8] The stability and defined reactivity of boronic esters make them ideal for the construction of complex, conjugated polymer systems.

Conclusion

2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane is a valuable and versatile reagent for organic synthesis. Its enhanced stability compared to the parent boronic acid, coupled with its unique reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an important tool for researchers in academia and industry. While the absence of a dedicated CAS number can present a minor challenge in literature searching, its synthesis and applications are well-established. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic use of protected boronic acids like mesitylboronic acid ethylene glycol ester will undoubtedly play an increasingly significant role.

References

-

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane | C15H23BO2. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

-

2-mesityl-1,3,2-dioxaborolane - Structure, Synthesis, Properties. (n.d.). Organoboron compounds. Retrieved February 25, 2026, from [Link]

-

2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) | C12H24B2O5. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

-

Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 384-391. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals, 14(10), 1033. [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(19), 6344. [Link]

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (2020). Chemical Reviews, 120(13), 6149-6208. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001). Synthesis, 2001(11), 1649-1654. [Link]

-

The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. (2014). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. (2012). IDEALS. Retrieved February 25, 2026, from [Link]

-

Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. (2022). IUCrData, 7(5), x220455. [Link]

-

Boron-Based Functionalities Enhance the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. (2025). ChemMedChem. [Link]

-

LC-MS/MS Analysis of Ethylene Glycol in Blood Using a Simple Derivatization Method. (2025). Shimadzu. Retrieved February 25, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 2-mesityl-1,3,2-dioxaborolane - Structure, Synthesis, Properties [organoborons.com]

- 3. ideals.illinois.edu [ideals.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

An In-depth Technical Guide to the Steric Properties of 2-Mesityl-Substituted Dioxaborolanes

Abstract

In the landscape of modern organic synthesis and drug development, the precise control of molecular architecture is paramount. Boronic esters, particularly dioxaborolanes, are foundational intermediates, celebrated for their versatility in carbon-carbon and carbon-heteroatom bond formation. This guide focuses on a specific, highly valuable subclass: 2-mesityl-substituted dioxaborolanes. The incorporation of the sterically demanding mesityl group (2,4,6-trimethylphenyl) at the 2-position of the dioxaborolane ring is not a trivial substitution. It imparts a unique and powerful set of steric properties that profoundly influence the molecule's stability, reactivity, and selectivity. This document provides an in-depth exploration of these properties, grounded in mechanistic principles and supported by experimental data. We will dissect the causality behind the synthetic choices, analyze the structural ramifications of the mesityl group, and present field-proven protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these remarkable reagents in their work.

The Strategic Importance of Steric Control: Why the Mesityl Group?

Boronic esters are indispensable tools in synthetic chemistry, most famously as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often tempered by challenges related to stability and reactivity. The boron atom in a standard dioxaborolane is Lewis acidic and susceptible to nucleophilic attack, particularly by water, leading to hydrolysis and decomposition.[2][3] Furthermore, the reactivity of the C-B bond needs to be finely tuned for complex synthetic sequences.

This is where the strategic implementation of steric hindrance becomes a critical design element. The mesityl group, with its two ortho-methyl substituents, acts as a bulky "steric shield" around the boron center. This has several profound consequences:

-

Enhanced Hydrolytic Stability: The methyl groups physically obstruct the approach of nucleophiles like water, significantly slowing the rate of hydrolysis.[3][4] This increased stability simplifies purification, handling, and storage, making these reagents more robust for multi-step syntheses.[5]

-

Modulated Reactivity: The steric bulk can attenuate the reactivity of the boronic ester.[6] While this may seem counterintuitive, it allows for greater control and selectivity in reactions. For instance, it can prevent unwanted side reactions or enable chemoselective transformations in the presence of other, less-hindered boronic esters.

-

Influence on Reaction Mechanisms: In processes like the Suzuki-Miyaura coupling, the steric environment of the boronic ester can influence the transmetalation step, which is often rate-determining.[7] The bulk of the mesityl group can affect the geometry of the transition state, impacting reaction rates and even product distribution in sterically demanding couplings.[8][9]

By understanding and exploiting these steric properties, chemists can design more efficient, selective, and robust synthetic routes.

Synthesis and Structural Reality

The most common and direct route to 2-mesityl-substituted dioxaborolanes involves the condensation reaction between mesitylboronic acid and a suitable 1,2-diol.[10] The pinacol-derived ester, 2-mesityl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is particularly prevalent due to the added stability conferred by the gem-dimethyl groups of the pinacol backbone.

Field-Proven Synthetic Protocol

A reliable method for preparing these compounds is detailed below. The choice of an azeotropic solvent (like toluene or cyclohexane) and a Dean-Stark apparatus is a critical, experience-driven decision. It ensures the efficient removal of water, the byproduct of the esterification, which is essential to drive the reaction equilibrium towards the product, as dictated by Le Châtelier's principle.

Protocol: Synthesis of 2-Mesityl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

1. Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add mesitylboronic acid (1.0 eq.), pinacol (1.05 eq.), and toluene (approx. 0.5 M concentration).

-

2. Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

3. Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

4. Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a minimal amount of a non-polar solvent like hexanes or by column chromatography on silica gel.[1]

-

5. Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy. The ¹¹B NMR should show a characteristic chemical shift for a tetracoordinate boronate ester.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Workflow for the synthesis of 2-mesityl-pinacol dioxaborolane.

Quantifying the Steric Shield: A Structural Comparison

The most direct way to appreciate the steric impact of the mesityl group is through X-ray crystallography.[11] By comparing the bond angles and lengths of a 2-mesityl-dioxaborolane with a less-hindered analogue like a 2-phenyl-dioxaborolane, we can quantify the structural distortion caused by the ortho-methyl groups.

| Parameter | 2-Phenyl-dioxaborolane (Representative) | 2-Mesityl-dioxaborolane (Representative) | Causality of Difference |

| B-C(ipso) Bond Length | ~1.56 Å | ~1.57-1.58 Å | Slight elongation due to steric repulsion between the ortho-methyl groups and the dioxaborolane ring. |

| O-B-O Bond Angle | ~112° | ~110-111° | The bulky mesityl group can cause a slight compression of the O-B-O angle within the five-membered ring. |

| Dihedral Angle | Smaller | Larger (approaching 90°) | Steric clash forces the mesityl ring to twist significantly out of the plane of the dioxaborolane ring, minimizing π-donation to the boron p-orbital.[12] |

Note: Exact values can vary depending on the specific dioxaborolane and crystal packing forces. The data presented is illustrative of general trends.

This twisting of the mesityl ring is a crucial feature. It electronically isolates the boron atom from the aromatic system to some extent, but more importantly, it positions the ortho-methyl groups directly over the faces of the dioxaborolane ring, maximizing the steric shielding effect.

Consequences for Reactivity and Application

The unique steric environment of 2-mesityl-substituted dioxaborolanes is not merely a structural curiosity; it is a feature that can be exploited to achieve specific synthetic outcomes.

Steric Shielding and Controlled Reactivity

The primary consequence of the mesityl group's bulk is the kinetic stabilization of the boronic ester. The ortho-methyl groups act as gatekeepers, sterically hindering the approach of reactants to the Lewis acidic boron center.

Caption: Steric hindrance from ortho-methyl groups shields the boron atom.

This shielding is particularly relevant in the context of the Suzuki-Miyaura reaction. For a successful coupling, the boronic ester must undergo transmetalation with a palladium(II) complex. While the mesityl group slows this step compared to a non-hindered analogue, this can be advantageous. In complex molecules with multiple boronic esters, a mesityl-substituted boronate can remain intact while a less-hindered boronate reacts, enabling sequential, site-selective cross-couplings.

Application in Sterically Demanding Cross-Couplings

The synthesis of tetra-ortho-substituted biaryls is a significant challenge in organic chemistry due to the severe steric clash in the final product. Standard Suzuki-Miyaura conditions often fail. However, sterically hindered boronic esters, like 2-mesityl-dioxaborolane, are surprisingly effective in these transformations.[8] The rationale is that the ground-state destabilization caused by the bulky groups on both coupling partners brings them closer in energy to the highly strained transition state, thereby lowering the overall activation energy for the crucial C-C bond formation. Specialized ligands and conditions have been developed to facilitate these challenging reactions.[9]

Use as a Robust Protecting Group

In drug development and natural product synthesis, it is often necessary to mask the reactivity of a boronic acid functional group while other chemical transformations are carried out elsewhere in the molecule. The mesityl-substituted dioxaborolane can serve as a robust protecting group that withstands a wider range of reaction conditions (e.g., mild acids, bases, and some oxidizing/reducing agents) than simpler boronic esters.[5] Deprotection can be achieved later in the synthetic sequence under more forcing conditions when the boronic acid functionality is required.

Conclusion and Future Outlook

The 2-mesityl substituent is a powerful tool for modulating the steric and, consequently, the electronic properties of dioxaborolanes. The steric shielding it provides enhances hydrolytic stability, tempers reactivity for selective transformations, and enables challenging, sterically hindered cross-coupling reactions. By moving beyond a simple list of protocols and understanding the causal relationships between structure and reactivity, researchers can more effectively harness the power of these reagents. The principles discussed herein—leveraging steric hindrance to control stability and selectivity—are fundamental to modern synthetic design. As the demand for increasingly complex and precisely tailored molecules grows in fields like drug discovery and materials science, the strategic use of sterically-engineered building blocks like 2-mesityl-substituted dioxaborolanes will undoubtedly continue to expand.

References

-

Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate URL: [Link]

-

Title: Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane Source: Organic Syntheses URL: [Link]

-

Title: X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines Source: ResearchGate URL: [Link]

-

Title: Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks Source: Wiley Online Library URL: [Link]

-

Title: Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation Source: PMC (PubMed Central) URL: [Link]

-

Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC (PubMed Central) URL: [Link]

-

Title: Crystal structure of bis(mesityl)(pyrrol-1-yl)borane Source: PMC (PubMed Central) URL: [Link]

-

Title: C2H4BO2 - PubChem Source: National Institutes of Health URL: [Link]

-

Title: Stability of Boronic Esters to Hydrolysis : A Comparative Study Source: Semantic Scholar URL: [Link]

-

Title: Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange Source: PMC (PubMed Central) URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine Source: MDPI URL: [Link]

-

Title: Chemistry Of Boronic Esters Source: AA Blocks URL: [Link]

-

Title: Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol Source: ResearchGate URL: [Link]

-

Title: Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative Source: PMC (PubMed Central) URL: [Link]

-

Title: Stereospecific functionalizations and transformations of secondary and tertiary boronic esters Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters Source: ResearchGate URL: [Link]

-

Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

-

Title: Assessing the stability and reactivity of a new generation of boronic esters Source: FASEB URL: [Link]

-

Title: Synthesis and Application of Boronic Acid Derivatives Source: VTechWorks URL: [Link]

-

Title: Substituent effects and pH profiles for stability constants of arylboronic acid diol esters Source: National Institutes of Health URL: [Link]

-

Title: 2-Methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Source: ChemBK URL: [Link]

-

Title: Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives Source: Sciforum URL: [Link]

-

Title: X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine Source: DTIC URL: [Link]

-

Title: Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks Source: ResearchGate URL: [Link]

-

Title: Alkylboronic acid or boronate synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Amination of alkylboronic esters Source: White Rose Research Online URL: [Link]

-

Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate URL: [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. DSpace [repository.kaust.edu.sa]

- 3. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of bis(mesityl)(pyrrol-1-yl)borane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Comparative Stability of Mesityl vs. Phenyl Cyclic Boronic Esters

Foreword: The Stability Imperative in Modern Chemistry

In the landscape of contemporary drug development and organic synthesis, boronic acids and their ester derivatives stand as indispensable tools. Their prominence is largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] However, the utility of these organoboron compounds is intrinsically linked to their stability. Issues such as premature hydrolysis, oxidative degradation, and protodeboronation can compromise reaction yields, complicate purification, and limit the shelf-life of valuable intermediates.[3][4]

This guide provides a detailed, evidence-based exploration of the factors governing the stability of cyclic boronic esters, with a specific focus on comparing the ubiquitous phenyl boronic esters with their sterically hindered mesityl (2,4,6-trimethylphenyl) counterparts. As researchers and drug development professionals, understanding this stability-reactivity trade-off is paramount for designing robust synthetic routes, ensuring process reproducibility, and ultimately, accelerating the discovery pipeline.

Foundational Principles of Boronic Ester Stability

To appreciate the nuanced differences between mesityl and phenyl boronic esters, we must first grasp the fundamental chemical principles that dictate their stability. The behavior of any boronic ester is governed by the inherent properties of its central boron atom and the nature of the substituents attached to it.

The Electronic Nature of Boron

Structurally, the boron atom in a neutral boronic ester is sp²-hybridized, resulting in a trigonal planar geometry.[5][6] This configuration leaves the boron atom with a vacant, low-energy p-orbital, making it electron-deficient and a mild Lewis acid.[5] This Lewis acidity is the primary driver of both its desired reactivity in cross-coupling and its undesired susceptibility to nucleophilic attack by water, which initiates hydrolysis.

Key Factors Influencing Stability

The stability of a boronic ester is not absolute but is a dynamic property influenced by several interconnected factors:

-

Steric Hindrance: The most intuitive stabilizing factor is steric bulk. Large, bulky groups surrounding the boron atom physically obstruct the approach of nucleophiles, such as water or reactive oxygen species (ROS), thereby slowing the rate of decomposition.[3][5]

-

Electronic Effects: The electronic nature of the aryl group (the "R" in R-B(OR')₂) directly modulates the Lewis acidity of the boron center. Electron-donating groups decrease Lewis acidity, making the boron less electrophilic and less prone to nucleophilic attack. Conversely, electron-withdrawing groups increase Lewis acidity, enhancing reactivity but often decreasing stability.[7][8]

-

The Diol Component (Cyclic Esters): Acyclic boronic esters are generally highly susceptible to hydrolysis.[9] The formation of a cyclic ester with a diol, such as pinacol, creates a more robust five- or six-membered ring (a dioxaborolane or dioxaborinane, respectively) that significantly enhances stability.[9][10] The inherent strain and geometry of this ring system also play a crucial role.[7]

A Head-to-Head Comparison: Mesityl vs. Phenyl Boronic Esters

The choice between a mesityl and a phenyl substituent represents a classic case study in leveraging steric and electronic effects to tune molecular stability.

Caption: Structural comparison of phenyl and mesityl pinacol boronates.

The Dominance of Steric Shielding

The defining feature of the mesityl group is the presence of two methyl groups in the ortho positions relative to the carbon-boron bond. This substitution provides a formidable steric shield around the boron center.

-

Mesityl Group: The ortho-methyl groups act as "gatekeepers," severely restricting the trajectory for a water molecule or other nucleophile to approach and attack the vacant p-orbital of the boron atom. This steric protection is the primary reason for the dramatically enhanced hydrolytic stability of mesityl boronic esters.

-

Phenyl Group: In contrast, the phenyl group lacks any ortho substituents. The boron atom is significantly more exposed and accessible, rendering it kinetically more vulnerable to hydrolysis.[5]

The Role of Electronics

The electronic contributions of the two aryl groups further differentiate their stability profiles.

-

Mesityl Group: The three methyl groups on the mesityl ring are electron-donating via induction. This effect increases the electron density on the boron atom, which in turn reduces its Lewis acidity (electrophilicity). A less Lewis-acidic boron center has a lower affinity for nucleophiles, synergizing with the steric effects to increase overall stability.[6]

-

Phenyl Group: The phenyl group is considered electronically neutral to weakly electron-donating compared to the more strongly donating mesityl group. Consequently, the boron atom in a phenyl boronic ester is more Lewis acidic and electrophilic, making it inherently more reactive.

Comparative Stability Data

The culmination of these steric and electronic effects results in markedly different stability profiles, which are critical for experimental design.

| Stability Parameter | Phenyl Boronic Esters | Mesityl Boronic Esters | Rationale & Causality |

| Hydrolytic Stability | Moderate to Low. Prone to degradation in the presence of water, especially during aqueous workups or chromatography on silica gel.[3][11] | Very High. Exceptionally resistant to hydrolysis, allowing for easier handling, purification by conventional silica gel chromatography, and use in aqueous media.[12] | The combination of steric hindrance from ortho-methyl groups and reduced Lewis acidity in the mesityl system provides superior protection against water attack. |

| Oxidative Stability | Moderate. Susceptible to oxidation by reactive oxygen species (ROS), which can be a significant issue in biological contexts.[4][13] | High (Kinetically). While the electron-donating nature theoretically increases intrinsic susceptibility to oxidation, the profound steric shielding kinetically hinders the approach of oxidants, resulting in high practical stability. | Stability against oxidation is influenced by electron density; diminishing electron density can increase resistance.[4][14] However, for mesityl esters, the kinetic barrier imposed by steric hindrance is the dominant factor. |

| Chromatographic Stability | Variable. Can be unstable on silica gel, leading to streaking and decomposition.[11] | High. Generally stable to purification by conventional silica gel chromatography, simplifying isolation and improving yields.[12] | This is a direct consequence of superior hydrolytic stability, as residual water on the silica stationary phase is less likely to cause degradation. |

| Reactivity in Suzuki Coupling | High. The greater Lewis acidity can facilitate a faster transmetalation step, the rate-limiting step in many Suzuki-Miyaura couplings.[1][15] | Moderate to High. Despite their stability, they remain sufficiently reactive to participate effectively in Suzuki-Miyaura couplings, often providing higher yields due to minimized degradation of the starting material.[12] | The choice is a trade-off. Phenyl esters may react faster, but mesityl esters can lead to better overall outcomes by preventing premature decomposition before the catalytic cycle begins. |

Experimental Design & Protocols

To provide a practical framework for assessing these differences, we outline a standard methodology for comparing hydrolytic stability. This self-validating system allows researchers to quantify the stability of their specific boronic esters under relevant conditions.

Workflow for Comparative Hydrolysis Study via ¹H NMR

This protocol uses Nuclear Magnetic Resonance (NMR) spectroscopy to directly observe the rate of hydrolysis of different boronic esters.

Caption: Experimental workflow for assessing boronic ester hydrolytic stability.

Step-by-Step Methodology

-

Preparation: In separate, dry NMR tubes, prepare 10 mM solutions of the phenyl boronic ester and the mesityl boronic ester in 0.5 mL of a dry deuterated solvent (e.g., acetone-d₆).

-

Internal Standard: Add a precise amount of an internal standard (e.g., 5 µL of mesitylene) to each tube. The standard's protons should resonate in a clear region of the spectrum.

-

Initial Scan (t=0): Acquire a ¹H NMR spectrum for each sample before adding water. This confirms the initial purity and provides a baseline for integration.

-

Initiation of Hydrolysis: Add a specific volume of deuterium oxide (D₂O) (e.g., 50 µL, ~10% v/v) to each NMR tube. Shake vigorously to mix.

-

Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 30 min, 1 hr, 2 hrs, 6 hrs, 24 hrs).

-

Data Analysis: For each time point, measure the integral of a characteristic peak of the starting boronic ester relative to the integral of the internal standard. The decrease in this relative integral corresponds to the extent of hydrolysis.

-

Quantification: Calculate the percentage of remaining ester at each time point. A plot of % ester remaining versus time will vividly illustrate the superior stability of the mesityl derivative.

Strategic Application in Synthesis and Drug Development

The choice between a mesityl and a phenyl boronic ester is a strategic decision that should be guided by the specific demands of the synthetic route.

Caption: Decision logic for selecting a boronic ester.

When to Use Mesityl Boronic Esters:

-

Multi-step Syntheses: When an organoboron fragment must be carried through several synthetic steps involving various reagents and workup conditions.

-

Difficult Purifications: When purification by silica gel chromatography is necessary, the stability of mesityl esters prevents significant material loss on the column.[12]

-

Late-Stage Functionalization: In complex molecule synthesis, where the stability and reliability of the boronic ester are paramount to avoid jeopardizing a high-value intermediate.

-

Building Block Libraries: For creating libraries of compounds for screening, the long-term shelf stability of mesityl boronic esters is a significant logistical advantage.

When to Use Phenyl Boronic Esters:

-

Rapid, Final-Step Couplings: When the boronic ester is used immediately after preparation in a straightforward Suzuki-Miyaura coupling that does not require extensive purification.

-

Highly Unreactive Coupling Partners: In cases where the reaction is sluggish, the higher intrinsic reactivity of a phenyl boronic ester might be necessary to achieve a reasonable reaction rate.[1]

-

Cost-Sensitive Processes: Phenylboronic acid is generally less expensive than mesitylboronic acid, which can be a factor in large-scale synthesis.

Conclusion

The stability of a boronic ester is a critical design parameter, not an incidental property. This guide has demonstrated that mesityl cyclic boronic esters offer substantially enhanced stability against hydrolysis and oxidation compared to their phenyl analogues. This stability is a direct result of a powerful synergy between the steric shielding afforded by the ortho-methyl groups and the electronic effect of reduced Lewis acidity at the boron center.

While phenyl boronic esters remain valuable for their high reactivity and economic advantages in certain contexts, the robustness of mesityl esters provides a superior platform for complex, multi-step syntheses where reliability and ease of handling are paramount. For the modern researcher in drug development and materials science, mastering the strategic selection of these reagents based on a deep understanding of their stability is a key step toward more efficient, predictable, and successful outcomes.

References

-

Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[5]

-

Wiskur, S. L., et al. (2020). Internal and external catalysis in boronic ester networks. Semantic Scholar.[7]

-

AA Blocks. (2019, October 31). Chemistry Of Boronic Esters.[6]

-

Wikipedia. (n.d.). Boronic acid.[10]

-

Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.[1]

-

Gillis, E. P., et al. (2021). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.[3]

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.[4]

-

Simeonov, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.[8]

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis.[16]

-

Caveda-Pinatel, C., et al. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.[11]

-

BenchChem. (n.d.). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.[17]

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.[13]

-

Mastalerz, M., et al. (2017). A Water-Stable Boronate Ester Cage. PMC - NIH.[18]

-

Raines, R. T., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.[14]

-

Sytnik, K., et al. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH.[9]

-

Royal Society of Chemistry. (2021, May 18). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A.[19]

-

Mita, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.[12]

-

Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.[2]

-

Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.[20]

-

Zhang, Y., et al. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials.[21]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.[22]

-

Burke, M. D. (2023). I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling. IDEALS.[15]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. pnas.org [pnas.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. aablocks.com [aablocks.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 15. I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling | IDEALS [ideals.illinois.edu]

- 16. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Miyaura Borylation Reaction [organic-chemistry.org]

Technical Whitepaper: Lewis Acidity & Physicochemical Profile of 2-Mesityl-1,3,2-dioxaborolane

The following technical guide details the physicochemical profile, Lewis acidity, and synthetic utility of 2-mesityl-1,3,2-dioxaborolane .

Executive Summary

2-mesityl-1,3,2-dioxaborolane (CAS: 243160-53-8) represents a distinct class of arylboronic esters where the steric demand of the mesityl (2,4,6-trimethylphenyl) group is juxtaposed with the high ring strain and lower steric hindrance of the five-membered dioxaborolane ring. Unlike its ubiquitous counterpart, the pinacol ester (Bpin), the ethylene glycol-derived dioxaborolane moiety exhibits enhanced Lewis acidity and hydrolytic susceptibility.

This guide provides a comprehensive analysis of its Lewis acidity, quantified via the Gutmann-Beckett method, and details its synthesis and application as a "tunable" Lewis acid intermediate in frustrated Lewis pair (FLP) chemistry and cross-coupling workflows.

Molecular Architecture & Electronic Theory

The Lewis acidity of organoboron compounds is dictated by the availability of the empty

-

Electronic Deactivation (p

-p -

Steric Orthogonalization: The bulky mesityl group is forced into a conformation nearly perpendicular to the BO

plane to minimize steric clash with the ring oxygens. This twists the aromatic

Structural Diagram: Steric & Electronic Vectors

The following diagram illustrates the competing forces governing the reactivity of the molecule.

Figure 1: Mechanistic flow of electronic and steric contributions to the Lewis acidity of 2-mesityl-1,3,2-dioxaborolane.

Quantifying Lewis Acidity[1][2][3][4][5][6][7]

While specific Acceptor Number (AN) values for this exact derivative are often interpolated, we can bracket its acidity using the Gutmann-Beckett Method (using triethylphosphine oxide, Et

Comparative Acidity Table

The values below position 2-mesityl-1,3,2-dioxaborolane within the landscape of common boron reagents.

| Compound | Approx.[1][3][2][4][5][6][7][8][9][10][11][12] AN (Gutmann-Beckett) | Fluoride Ion Affinity (kcal/mol) | Hydrolytic Stability ( |

| B(C | 82 | 110 | High (Water tolerant) |

| Ph-B(cat) (Catechol) | ~65 | ~85 | Low (Minutes) |

| 2-Mesityl-1,3,2-dioxaborolane | ~45 - 50 * | ~60 | Low (Minutes to Hours) |

| Ph-B(pin) (Pinacol) | ~20 | ~45 | High (Days/Weeks) |

| B(OMe) | 23 | 35 | Moderate |

*Estimated based on structural analogues (phenyl-dioxaborolane vs. mesityl-boranes).

Key Insight: The ethylene glycol backbone lacks the methyl groups of pinacol. This results in higher Lewis acidity than Bpin derivatives because the boron center is more accessible to nucleophiles (like water or fluoride), despite the mesityl group's bulk. This makes it a "kinetically active" ester.

Experimental Protocols

Protocol A: Synthesis of 2-Mesityl-1,3,2-dioxaborolane

Objective: Efficient condensation of mesitylboronic acid with ethylene glycol under anhydrous conditions.

Reagents:

-

Mesitylboronic acid (1.0 equiv)

-

Ethylene glycol (1.1 equiv)

-

Toluene (Solvent, 0.5 M)

-

MgSO

(anhydrous) or Dean-Stark apparatus

Workflow:

-

Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend mesitylboronic acid in toluene.

-

Addition: Add ethylene glycol (1.1 equiv). The mixture may remain heterogeneous.

-

Dehydration:

-

Method A (Dean-Stark): Reflux the mixture with a Dean-Stark trap for 2–4 hours until water collection ceases.

-

Method B (Chemical Drying): Add 2.0 equiv of anhydrous MgSO

and stir vigorously at Room Temperature (RT) for 12 hours.

-

-

Filtration: Filter the mixture under an inert atmosphere (Ar/N

) to remove hydrated salts. -

Isolation: Concentrate the filtrate in vacuo. The product is typically a viscous colorless oil or low-melting solid.

-

Validation: Confirm structure via

B NMR (typically

Protocol B: Lewis Acidity Measurement (Gutmann-Beckett)

Objective: Determine the effective Lewis acidity using the

Workflow:

-

Preparation: Dissolve Et

PO (probe) in CD -

Mixing: In an NMR tube, mix the borolane sample (0.05 mmol) with the Et

PO solution (0.05 mmol) in a 1:1 ratio. -

Measurement: Acquire a

P NMR spectrum. -

Calculation:

-

: Chemical shift of the Et

-

41.0 ppm: Shift of free Et

PO in hexane.

-

: Chemical shift of the Et

Applications & Reactivity Profile

Frustrated Lewis Pair (FLP) Precursor

While less acidic than perfluorinated boranes, the mesityl group allows this molecule to function in FLP systems where "soft" Lewis acidity is required to avoid side reactions with sensitive functional groups. The steric bulk prevents the formation of stable adducts with bulky amines (e.g., 2,2,6,6-tetramethylpiperidine), creating an active FLP system for hydrogen activation or CO

Transesterification & Protecting Group Chemistry

The 1,3,2-dioxaborolane ring is significantly more labile than the pinacol ring.

-

Protection: It serves as a temporary protecting group for boronic acids during purification.

-

Deprotection: It can be hydrolyzed under mild acidic conditions (pH 4–5) or exchanged with diethanolamine, unlike Bpin which requires oxidative cleavage or harsh hydrolysis.

Reactivity Pathway Diagram

The following graph illustrates the divergent reactivity pathways based on the reagent choice.

Figure 2: Primary reactivity manifolds for 2-mesityl-1,3,2-dioxaborolane.

References

-

Gutmann, V. (1975).[2] The Donor-Acceptor Approach to Molecular Interactions. Plenum Press. (Foundational text on Acceptor Numbers).

-

Beckett, M. A., et al. (1996).[2] "A convenient NMR method for the measurement of Lewis acidity at boron centres." Polymer, 37(20), 4629-4631.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

-

IUPAC. (2024). Standard Atomic Weights and Isotopic Compositions. (Reference for atomic data used in calculations).

-

PubChem. (2025). Compound Summary: 2-Methyl-1,3,2-dioxaborolane derivatives.[13][14] National Library of Medicine.

Sources

- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. magritek.com [magritek.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 11. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.mpg.de [pure.mpg.de]

- 13. researchgate.net [researchgate.net]

- 14. 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-5-(trimethylsilyl)phenyl]- CAS#: 1111096-43-5 [m.chemicalbook.com]

2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane molecular weight

Part 1: CORE DIRECTIVE (Autonomy)

Based on the user's request for an in-depth technical guide on "" for a scientific audience, I will structure the guide as follows:

-

Abstract: A concise summary of the guide's content and purpose.

-

Introduction: Briefly introduce organoboron compounds, highlight the significance of sterically hindered boronates like the topic compound, and explain the importance of understanding its fundamental properties.

-

Physicochemical Properties: Present a table with key properties including molecular formula, molecular weight, appearance, melting point, boiling point, and CAS number. I will emphasize the critical role of accurate molecular weight in experimental work.

-

Synthesis and Experimental Protocol:

-

Provide a conceptual overview of the typical synthesis.

-

Create a Graphviz diagram illustrating the synthetic workflow.

-

Detail a step-by-step experimental protocol for its synthesis.

-

Include a section on self-validation of the synthesized product.

-

-

Applications in Suzuki-Miyaura Cross-Coupling:

-

Explain the primary application of this reagent.

-

Present a Graphviz diagram of the Suzuki-Miyaura catalytic cycle.

-

Discuss the mechanistic details and the role of the compound's structure.

-

-

References: A numbered list of all cited sources with clickable URLs.

This structure moves logically from the fundamental properties of the molecule to its synthesis and practical application, providing both theoretical understanding and actionable experimental details, which is appropriate for the target audience of researchers and drug development professionals.

Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

-

Expertise & Experience: I will not just list facts but explain the "why." For example, when discussing the molecular weight, I will explain its direct impact on stoichiometry and reaction outcomes. In the protocol section, I will explain the purpose of key steps (e.g., Grignard reagent formation, quenching).

-

Trustworthiness: The experimental protocol will be presented as a "self-validating system" by including a subsection on how to verify the purity and identity of the final product (e.g., via NMR, MS, melting point). This reflects standard laboratory practice.

-

Authoritative Grounding & Comprehensive References: I will perform Google searches to find authoritative sources for all technical data. Specifically, I will look for data from reputable chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific), and public chemical databases (e.g., PubChem). Every factual claim will be supported by an in-text citation, and all sources will be compiled into a complete reference list with valid URLs.

Part 3: VISUALIZATION & FORMATTING

-

Data Presentation: I will use a Markdown table to present the physicochemical properties for clarity and easy reference.

-

Experimental Protocols: The synthesis protocol will be a detailed, step-by-step list.

-

Mandatory Visualization (Graphviz): I will create two diagrams using the DOT language:

-

A workflow diagram for the synthesis of 2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane.

-

A diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. These diagrams will adhere to the specified formatting rules (max-width, color contrast). I will provide a brief caption for each diagram.

-

By following this comprehensive plan, I will generate an in-depth, technically accurate, and well-structured guide that meets all the user's requirements. The combination of detailed text, clear data presentation, and visual diagrams will provide a valuable resource for the target scientific audience.## A Comprehensive Technical Guide to 2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane for Advanced Synthesis

Abstract

This technical guide offers an in-depth analysis of 2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane, a sterically hindered organoboron compound of significant utility in modern organic synthesis. The document begins by establishing the precise molecular weight and other key physicochemical properties, which are foundational to its reliable application. A detailed, field-tested protocol for its synthesis is provided, followed by a mechanistic exploration of its primary role as a coupling partner in the Suzuki-Miyaura reaction. This guide is tailored for researchers, chemists, and drug development professionals who require a robust understanding and practical framework for utilizing this versatile reagent in complex molecular constructions.

Introduction: The Strategic Value of Steric Hindrance in Boronate Esters

Organoboron reagents, particularly boronic acid pinacol esters, are cornerstones of contemporary cross-coupling chemistry. Their appeal lies in a combination of high functional group tolerance, generally low toxicity, and remarkable stability, making them superior coupling partners in many contexts. Within this class, 2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane—often referred to as mesitylboronic acid pinacol ester—is distinguished by the bulky 2,4,6-trimethylphenyl (mesityl) group. This steric shielding around the boron atom is not a trivial feature; it imparts enhanced stability, mitigating common side reactions like protodeboronation, and critically influences the kinetics and selectivity of cross-coupling processes. A precise understanding of its fundamental properties, starting with its molecular weight, is paramount for its effective and reproducible use in the synthesis of complex molecular targets.

Core Physicochemical Properties

Accurate stoichiometric calculations are the bedrock of reproducible and high-yielding chemical synthesis. The molecular weight of a reagent is the most critical parameter in these calculations, directly dictating the molar quantities required for a reaction. Any ambiguity in this value leads to cascading errors in experimental design and interpretation.

| Property | Value | Data Source(s) |

| Molecular Formula | C₁₅H₂₃BO₂ | [1] |

| Molecular Weight | 246.15 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane | [1] |

| CAS Number | 171364-84-4 | [1] |

Table 1: Key physicochemical data for 2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane.

Synthesis: A Validated Experimental Protocol

The most common and reliable synthesis of 2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane involves the formation of the corresponding Grignard reagent from 2-bromo-1,3,5-trimethylbenzene, followed by borylation and subsequent esterification with pinacol. This procedure is robust and scalable for typical laboratory needs.

3.1. Synthetic Workflow Overview

The synthesis can be logically broken down into four principal stages, from starting materials to the purified final product.

Caption: High-level workflow for the synthesis of mesitylboronic acid pinacol ester.

3.2. Detailed Step-by-Step Methodology

Reagents & Equipment:

-

2-Bromo-1,3,5-trimethylbenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq)

-

Flame-dried, three-neck round-bottom flask with reflux condenser and dropping funnel

-

Inert atmosphere (Argon or Nitrogen)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

-

Initiation of Grignard Reagent: In the flame-dried flask under an inert atmosphere, add magnesium turnings. Add a small portion of a solution of 2-bromo-1,3,5-trimethylbenzene in anhydrous THF. Gentle heating or the addition of a small iodine crystal may be necessary to initiate the reaction, evidenced by heat evolution and disappearance of the magnesium's metallic sheen.

-

Grignard Reagent Formation: Once initiated, add the remaining 2-bromo-1,3,5-trimethylbenzene solution dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until nearly all the magnesium has been consumed.

-

Borylation: Cool the resulting Grignard reagent solution to 0 °C using an ice bath. Slowly add the 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise. The reaction is exothermic and should be carefully controlled.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours to ensure complete conversion.

-

Work-up and Extraction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.

Trustworthiness via Self-Validation: The identity and purity of the final product must be confirmed. This is achieved by obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data and comparing them against known literature values. A sharp melting point consistent with the reference value further validates the purity of the compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane is a premier reagent for the palladium-catalyzed Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide or triflate.[2]

4.1. The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. The strength of this bond (C-I < C-Br < C-Cl) often dictates the reaction conditions required.[4]

-

Transmetalation: This is the crucial step where the organic moiety from the boronate ester (R², the mesityl group in this case) is transferred to the palladium center. A base is required to activate the boron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the mesityl group to the palladium atom.[2] The steric bulk of the mesityl group can significantly affect the rate of this step.

-

Reductive Elimination: The two coupled organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]

Conclusion

2-(2,4,6-Trimethylphenyl)-1,3,2-dioxaborolane is a highly effective and strategically important reagent in synthetic organic chemistry. Its precise molecular weight of 246.15 g/mol serves as the fundamental constant for its quantitative use in the laboratory. The sterically demanding mesityl group provides enhanced stability and unique reactivity, making it an invaluable tool for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. The validated synthetic protocol and mechanistic insights provided herein equip researchers with the necessary knowledge for the successful application of this powerful compound in their synthetic endeavors, particularly in the fields of materials science and drug discovery.

References

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link.

-

Cheminform. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(15), 3782-3785. Retrieved from [Link]

-

N-RO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

Sources

Solubility of 2-mesityl-1,3,2-dioxaborolane in organic solvents

[1]

Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this rapid assay to verify solvent suitability for a new batch.[1]

-

Preparation: Weigh 10 mg of 2-mesityl-1,3,2-dioxaborolane into a 2 mL borosilicate vial.

-

Addition: Add 100 µL of the target solvent (Solvent/Solute ratio = 10:1 v/w).

-

Observation:

-

Clear Solution: Soluble (>100 mg/mL).

-

Suspension: Insoluble.[2]

-

Heat: If insoluble, heat to 50°C. If it clears, the solvent is a candidate for recrystallization.

-

Protocol B: Purification via Recrystallization

The most effective method to purify this compound from boronic acid impurities or oxidation byproducts is recrystallization from aliphatic hydrocarbons.[1]

Reagents:

-

Solvent: Anhydrous Hexanes (or Heptane for higher boiling point).

-

Apparatus: Round-bottom flask, reflux condenser, inert gas (Argon/N₂) line.

Workflow:

-

Dissolution: Place crude solid in the flask. Add Hexanes (approx. 5-10 mL per gram).[1]

-

Heating: Heat to reflux (69°C for Hexanes) until the solid fully dissolves.

-

Note: If a small amount of oily residue remains (likely impurities), decant the hot supernatant into a clean flask.

-

-

Cooling: Remove from heat and allow to cool to room temperature slowly (20 mins). Then, place in an ice bath (0°C) for 30 minutes.

-

Causality: Rapid cooling traps impurities; slow cooling grows pure crystals.

-

-

Filtration: Filter the white crystalline precipitate under a blanket of Argon (to prevent moisture condensation). Wash with cold Hexanes.[1]

-

Drying: Dry under high vacuum (<1 mbar) for 2 hours.

Handling & Storage

References

- Synthesis & Properties:Journal of Organic Chemistry, 2002, Vol. 67, No. 3, pp. 1041-1044.

-

General Boronate Stability: Hall, D. G. (Ed.).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.[1] Link

-

Compound Database: PubChem/ChemicalBook Entry for CAS 214360-89-1.[1] Link

-

Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1]

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. US1953741A - Reaction products of glycols and boric acid and method of producing the same - Google Patents [patents.google.com]

- 3. Ethylene glycol boronic esters database [organoborons.com]

- 4. 4406-72-8|2-Phenyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 5. 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

Methodological & Application

Protocol for the Protection of Mesitylboronic Acid with Ethylene Glycol

Abstract

This application note provides a comprehensive, in-depth guide for the protection of mesitylboronic acid as its 1,3,2-dioxaborolane derivative using ethylene glycol. Boronic acids are pivotal reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, the inherent reactivity of the boronic acid functional group can lead to undesired side reactions, such as protodeboronation or the formation of boroxines, necessitating the use of protecting groups.[3] Ethylene glycol offers an effective and reversible means of protection, forming a stable five-membered cyclic boronate ester. This protocol details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and methods for characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Rationale for Boronic Acid Protection

Mesitylboronic acid, with its sterically hindered aryl group, is a valuable building block in organic synthesis. The bulky mesityl group can impart unique reactivity and selectivity in cross-coupling reactions. However, like many boronic acids, it is susceptible to degradation under various reaction conditions. Protection of the boronic acid moiety as a boronate ester enhances its stability towards a range of reagents and purification techniques, such as silica gel chromatography.[3][4]

The reaction of a boronic acid with a 1,2- or 1,3-diol, such as ethylene glycol, yields a cyclic boronate ester.[5] This transformation is a reversible equilibrium process, typically driven to completion by the removal of water. The resulting 1,3,2-dioxaborolane is significantly more stable than the free boronic acid, yet the protecting group can be readily removed under mild acidic conditions when the boronic acid functionality is required for a subsequent reaction.[6]

Reaction Mechanism and Principles

The formation of the 2-mesityl-1,3,2-dioxaborolane from mesitylboronic acid and ethylene glycol is an acid-catalyzed esterification reaction. The mechanism involves the protonation of a hydroxyl group on the boronic acid, making it a better leaving group (water). This is followed by nucleophilic attack of a hydroxyl group from ethylene glycol on the boron center. A second intramolecular condensation reaction then occurs to form the stable five-membered ring, with the elimination of a second molecule of water.

To drive the equilibrium towards the formation of the boronate ester, water is typically removed from the reaction mixture azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.[7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the protection of mesitylboronic acid with ethylene glycol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Mesitylboronic acid | ≥98% | e.g., Sigma-Aldrich, TCI | |

| Ethylene glycol | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Acros Organics | |

| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Fisher Scientific | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Sigma-Aldrich, VWR | For drying |

| Celite® | --- | e.g., Sigma-Aldrich, Fisher Scientific | For filtration |

| Hexane | ACS Grade | e.g., Fisher Scientific, VWR | For recrystallization |

| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific, VWR | For recrystallization |

Equipment

-

Round-bottom flask (e.g., 250 mL)

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

NMR spectrometer

-

Mass spectrometer

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[8]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9][10]

-

Chemical Hazards:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add mesitylboronic acid (e.g., 10.0 g, 60.3 mmol).

-

Addition of Reagents: Add toluene (100 mL) and ethylene glycol (3.74 g, 3.37 mL, 60.3 mmol, 1.0 equivalent).

-

Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Monitoring the Reaction: Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by rotary evaporation.

-

Work-up and Purification:

-

Dissolve the crude residue in a minimal amount of a suitable solvent mixture for recrystallization (e.g., hexane/ethyl acetate).

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified product under vacuum.

-

Characterization

The structure and purity of the resulting 2-mesityl-1,3,2-dioxaborolane can be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are powerful tools for characterizing boronate esters.[11][12][13]

-

1H NMR (CDCl₃): Expect characteristic signals for the mesityl protons and a singlet for the ethylene glycol protons.

-

13C NMR (CDCl₃): Expect signals for the aromatic carbons of the mesityl group and a signal for the carbons of the dioxaborolane ring.

-

11B NMR (CDCl₃): A single resonance is expected in the region typical for tricoordinate boronate esters.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualizing the Process

Reaction Workflow

Caption: Workflow for the protection of mesitylboronic acid.

Chemical Transformation

Caption: Chemical equation for the protection reaction.

Quantitative Data Summary

| Parameter | Value |

| Molar Ratio (Mesitylboronic acid : Ethylene Glycol) | 1 : 1 |

| Solvent Volume | ~10 mL / g of boronic acid |

| Reaction Temperature | ~110-120 °C (Reflux) |

| Typical Reaction Time | 2-4 hours |

| Expected Yield | > 90% |

Deprotection Protocol

The ethylene glycol protecting group can be readily removed to regenerate the free boronic acid. A common method involves transesterification or hydrolysis.[4][14]

Acidic Hydrolysis

-

Dissolve the protected boronic acid in a suitable solvent (e.g., a mixture of THF and water).

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

Stir the mixture at room temperature until deprotection is complete (monitor by TLC or GC-MS).

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the ethylene glycol and toluene are anhydrous. The efficiency of the Dean-Stark trap is also critical for water removal.

-

Purification Challenges: While the ethylene glycol protected mesitylboronic acid is more stable on silica gel than the free boronic acid, prolonged exposure can still lead to some degradation.[15] For particularly sensitive substrates, purification by recrystallization is preferred.

-

Storage: The protected boronic acid should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis.

Conclusion

The protection of mesitylboronic acid with ethylene glycol is a robust and efficient method to enhance its stability for multi-step organic syntheses. The formation of the 2-mesityl-1,3,2-dioxaborolane is a straightforward procedure that proceeds in high yield. The protecting group is stable under a variety of reaction conditions and can be easily removed when necessary. This protocol provides researchers with a reliable and well-characterized method for the protection of this important synthetic building block.

References

-

Arterburn, J. B., & Perry, M. C. (1999). A Mild and Efficient Method for the Protection of Carbonyls as 1,3-Dioxolanes. Organic Letters, 1(5), 769–771. [Link]

-

Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethylene glycol. Retrieved February 25, 2026, from [Link]

-